molecular formula C18H14O2 B14139380 (5-Phenylnaphthalen-1-yl)acetic acid CAS No. 4022-51-9

(5-Phenylnaphthalen-1-yl)acetic acid

Cat. No.: B14139380
CAS No.: 4022-51-9
M. Wt: 262.3 g/mol
InChI Key: DGBCRCGXTGWFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a naphthalene ring system substituted with a phenyl group at the 5-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions followed by purification processes such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (5-Phenylnaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(5-Phenylnaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Phenylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

    Naphthaleneacetic acid: A simpler analog with similar structural features but lacking the phenyl group.

    Phenylacetic acid: Contains a phenyl group but lacks the naphthalene ring system.

    Indole-3-acetic acid: A structurally related compound with a different ring system.

Uniqueness: (5-Phenylnaphthalen-1-yl)acetic acid is unique due to its combined naphthalene and phenyl structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

4022-51-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(5-phenylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C18H14O2/c19-18(20)12-14-8-4-11-17-15(9-5-10-16(14)17)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)

InChI Key

DGBCRCGXTGWFAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C(C=CC=C32)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.